Methyl bromopyruvate
Overview
Description
Methyl bromopyruvate is an inhibitor of carbonic anhydrase . It has the molecular formula C4H5BrO3 .
Synthesis Analysis
This compound has been used in the synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid and methyl-1-(bromomethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate . It is also used as a starting material for the synthesis of biologically active compounds such as amino acids and peptides .Molecular Structure Analysis
The molecular weight of this compound is 180.98 .Chemical Reactions Analysis
This compound is known to interfere with glycolytic pathway . It is also used in the synthesis of various compounds .Physical and Chemical Properties Analysis
This compound is a liquid with a density of 1.70 g/mL at 20 °C . It has a boiling point of 186.8±23.0 °C at 760 mmHg . The flash point is 66.8±22.6 °C .Scientific Research Applications
Enzyme Research and Kinetics
Methyl bromopyruvate, and its analog bromopyruvate, have been instrumental in enzyme research. A study by Meloche, Luczak, and Wurster (1972) demonstrated how bromopyruvate acts as both a substrate and an alkylating agent for 2-keto-3-deoxy-6-phosphogluconic aldolase. This provided insights into enzyme kinetics and stereochemistry, as bromopyruvate was used to investigate the alkylation process and substrate recognition by enzymes (Meloche, Luczak, & Wurster, 1972).
Fumigation Research
Methyl bromide has been used as a fumigant for pest and pathogen control, leading to research on alternatives due to its environmental impact. Schneider et al. (2003) provided an overview of research on alternatives to methyl bromide for pre-plant and post-harvest applications in agriculture (Schneider et al., 2003).
Cancer Therapy
This compound analogs, like 3-bromopyruvate, have shown potential as anticancer agents. Sun et al. (2015) found that 3-bromopyruvate can induce cell death in colon cancer by multiple mechanisms, including apoptosis, necroptosis, and autophagy (Sun et al., 2015). Additionally, Ganapathy-Kanniappan et al. (2010) discussed the principal mechanism of action of 3-bromopyruvate as an antiglycolytic agent and its impressive antitumor effects in various animal tumor models (Ganapathy-Kanniappan et al., 2010).
Environmental Impact Studies
Research by Majewski et al. (1995) focused on the environmental impact of methyl bromide, particularly its volatilization from agricultural fields and potential contribution to stratospheric ozone depletion (Majewski et al., 1995).
Neurobehavioral Research
Anger et al. (1981) investigated the neurobehavioral effects of methyl bromide inhalation, highlighting its potential as a neurotoxic agent and contributing to the understanding of occupational safety and health (Anger et al., 1981).
Mechanism of Action
Target of Action
Methyl bromopyruvate is primarily an inhibitor of carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, carbonic anhydrase, by binding to it and inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in the cellular environment.
Biochemical Pathways
this compound affects the carbonic anhydrase pathway, which plays a crucial role in maintaining acid-base balance in the body and facilitating CO2 transport . By inhibiting carbonic anhydrase, this compound disrupts these processes, potentially leading to an imbalance in pH and impaired CO2 transport.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to various molecular and cellular effects. These may include changes in intracellular pH, disruption of CO2 transport, and potential effects on other processes that depend on the normal function of carbonic anhydrase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl bromopyruvate plays a significant role in biochemical reactions, primarily as an inhibitor of carbonic anhydrase . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds such as 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid and methyl-1-(bromomethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate . The nature of these interactions often involves the inhibition of enzymatic activity, which can lead to alterations in metabolic pathways and cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting glycolysis, disturbing redox homeostasis, and decreasing nucleotide synthesis . These effects are particularly pronounced in cancer cells, where this compound can potentiate the cytotoxic effects of treatments such as ionizing radiation . Additionally, it has been observed to cause morphological alterations in cells, which may be indicative of its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of carbonic anhydrase . At the molecular level, it exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition. This inhibition can result in changes in gene expression and alterations in metabolic pathways. For example, this compound has been shown to inhibit glycolysis by targeting key enzymes involved in this pathway . This inhibition disrupts the energy production processes within cells, leading to cytotoxic effects, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it can cause inhibition of glycolysis, disturbance of redox homeostasis, and decreased nucleotide synthesis over time . The stability and degradation of this compound are also important factors to consider, as they can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the cytotoxic effects of this compound can be potentiated by treatments such as ionizing radiation, highlighting its potential for use in combination therapies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low dosages of this compound can effectively induce cell death in tumor-bearing animal models without causing significant systemic toxicity . Higher dosages can lead to considerable toxicities in organs such as the liver . The therapeutic dose and method of delivery are critical factors in determining the efficacy and safety of this compound in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycolysis. It disrupts the glycolytic pathway by inhibiting key enzymes, leading to a decrease in energy production and an increase in metabolic perturbation . This disruption can affect metabolic flux and metabolite levels, particularly in cancer cells that rely heavily on glycolysis for energy production . The inhibition of glycolysis by this compound can also lead to alterations in redox balance and nucleotide synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to be transported into cells via monocarboxylate transporters, which are responsible for the bidirectional transport of lactate . This transport mechanism allows this compound to accumulate within cells, where it can exert its cytotoxic effects. The distribution of this compound within tissues can also influence its localization and accumulation, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize to specific cellular compartments, where it can interact with target enzymes and proteins . The targeting signals and post-translational modifications that direct this compound to these compartments are important factors in determining its subcellular localization. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-bromo-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c1-8-4(7)3(6)2-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQONVZMIFQQQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326318 | |
Record name | Methyl bromopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-63-0 | |
Record name | 7425-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl bromopyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Bromopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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